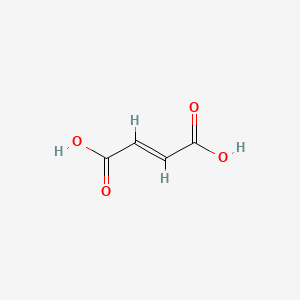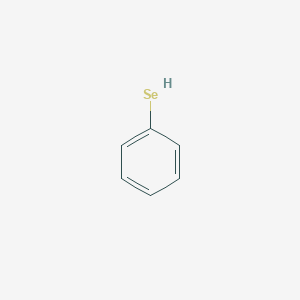
N'-methylcarbamimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “N'-methylcarbamimidothioic acid” is known as aminocaproic acid. It is a synthetic derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. This compound is effective in preventing excessive bleeding by inhibiting the breakdown of fibrin clots.
準備方法
Synthetic Routes and Reaction Conditions: Aminocaproic acid can be synthesized through the hydrogenation of adiponitrile, which involves the reduction of the nitrile groups to amine groups. The reaction is typically carried out in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, aminocaproic acid is produced through the same hydrogenation process but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient conversion and high yield.
Types of Reactions:
Oxidation: Aminocaproic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound itself is a product of reduction, specifically the reduction of adiponitrile.
Substitution: Aminocaproic acid can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of aminocaproic acid.
Reduction: Aminocaproic acid itself.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Aminocaproic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies involving blood clotting mechanisms and fibrinolysis.
Medicine: Used clinically to treat conditions involving excessive bleeding, such as during surgery or in patients with bleeding disorders.
Industry: Utilized in the production of certain polymers and as an additive in various industrial processes.
作用機序
Aminocaproic acid works by binding to the kringle domain of plasminogen, thereby blocking the binding of plasminogen to fibrin and its activation to plasmin. This inhibition prevents the breakdown of fibrin clots, effectively reducing bleeding. The compound’s antifibrinolytic effects are primarily due to its ability to inhibit plasminogen activators and, to a lesser extent, its antiplasmin activity .
類似化合物との比較
- Tranexamic acid
- Epsilon-aminocaproic acid
- Aminomethylcyclohexane carboxylic acid
Aminocaproic acid’s uniqueness lies in its specific binding to the kringle domain of plasminogen, making it a valuable tool in both clinical and research settings.
特性
IUPAC Name |
N'-methylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJQICVXLJTWQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7769104.png)

